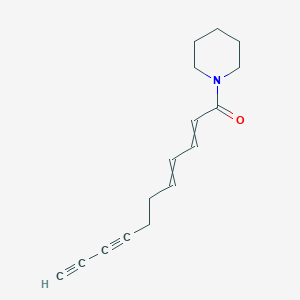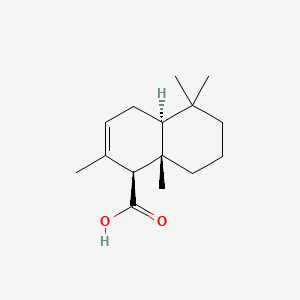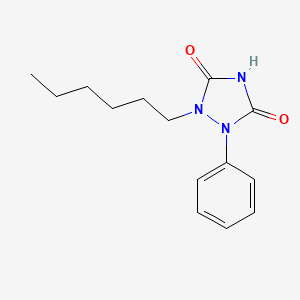
Bicarbamimide, 2-hexyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicarbamimide, 2-hexyl-3-phenyl-, also known as 2-hexyl-3-phenylbicarbamimide, is an organic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a hexyl group and a phenyl group attached to a bicarbamimide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicarbamimide, 2-hexyl-3-phenyl-, typically involves the reaction of hexylamine and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Bicarbamimide, 2-hexyl-3-phenyl-, may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bicarbamimide, 2-hexyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Bicarbamimide, 2-hexyl-3-phenyl-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bicarbamimide, 2-hexyl-3-phenyl-, involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexyl-3-phenylcarbamate
- 2-Hexyl-3-phenylurea
- 2-Hexyl-3-phenylthiourea
Uniqueness
Bicarbamimide, 2-hexyl-3-phenyl-, is unique due to its specific combination of hexyl and phenyl groups attached to a bicarbamimide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
101116-81-8 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-hexyl-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-4-8-11-16-13(18)15-14(19)17(16)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,15,18,19) |
Clé InChI |
SMJUUWGWPHPKAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)NC(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)
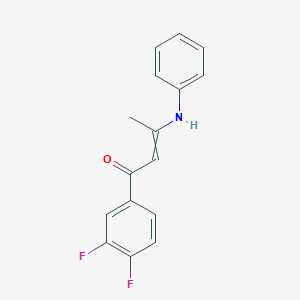
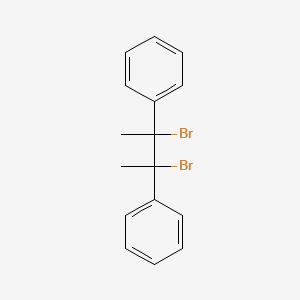

![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
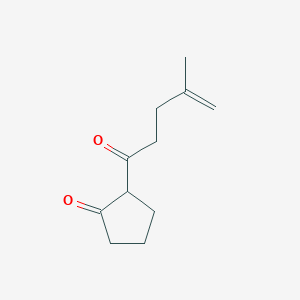
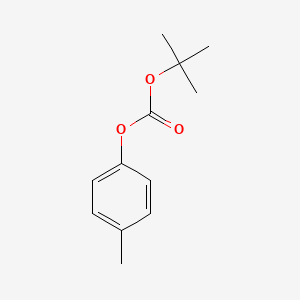
![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)
![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
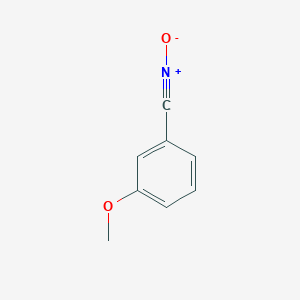
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
